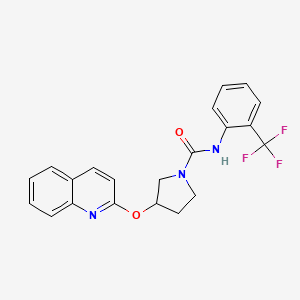

3-(quinolin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-quinolin-2-yloxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O2/c22-21(23,24)16-6-2-4-8-18(16)26-20(28)27-12-11-15(13-27)29-19-10-9-14-5-1-3-7-17(14)25-19/h1-10,15H,11-13H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSAGUXKTPXHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(quinolin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide , identified by its CAS number 1903479-34-4 , has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article aims to synthesize existing knowledge on the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 383.4 g/mol . The structure features a pyrrolidine core substituted with a quinoline moiety and a trifluoromethyl group, which are known to influence biological activity through various mechanisms.

Research indicates that compounds with similar structures often act as inhibitors of protein kinases, which are crucial in regulating cellular functions such as proliferation and survival. The quinoline and pyrrolidine moieties are particularly noted for their roles in modulating these pathways, potentially leading to anticancer effects.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies:

- Inhibition of mTOR Pathway : Similar compounds have demonstrated efficacy in inhibiting the mTOR (mechanistic Target of Rapamycin) pathway, which is pivotal in cell growth and proliferation. Inhibitors targeting mTOR have shown promise in preclinical models for treating various cancers .

- Cell Line Studies : Preliminary studies using cancer cell lines have indicated that compounds with structural similarities exhibit cytotoxic effects at micromolar concentrations. For instance, one study reported that quinoline derivatives inhibited cell proliferation in breast cancer cell lines .

Antimicrobial Activity

The presence of the trifluoromethyl group is notable for enhancing antimicrobial properties. Research has shown that:

- Broad-Spectrum Activity : Compounds featuring trifluoromethyl groups have been effective against antibiotic-resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). These compounds have been found to disrupt biofilm formation and exhibit low toxicity against human cells .

- Mechanism of Action : The mechanism of action appears to involve inhibition of macromolecular synthesis in bacteria, suggesting a multi-target approach that could be beneficial in overcoming resistance mechanisms .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Quinoline Derivatives : A study involving quinoline derivatives demonstrated significant inhibition of tumor growth in xenograft models, with some compounds showing selectivity for cancer cells over normal cells .

- Antimicrobial Efficacy : A series of trifluoromethyl-substituted pyrazole derivatives were tested against Gram-positive bacteria, revealing potent activity and a favorable selectivity index compared to existing antibiotics .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 1903479-34-4 |

| Molecular Formula | |

| Molecular Weight | 383.4 g/mol |

| Anticancer Activity | Inhibits mTOR pathway |

| Antimicrobial Activity | Effective against MRSA |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Trifluoromethyl vs.

- Quinoline vs. Coumarin: Quinoline’s aromatic system may favor interactions with hydrophobic binding pockets, whereas coumarin’s lactone ring (in ) could enhance solubility but reduce metabolic stability.

Impact of Substituent Position and Electronic Effects

- 2-(Trifluoromethyl)phenyl : The para-substituted CF₃ group in the target compound likely induces strong electron-withdrawing effects, stabilizing negative charges and influencing binding affinity in enzymatic targets .

Q & A

Q. What are the key physicochemical properties of 3-(quinolin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide that influence its pharmacokinetic behavior?

- Methodological Answer : Critical physicochemical parameters include:

- Hydrogen Bond Acceptors/Donors : The compound likely has 6 hydrogen bond acceptors and 1 donor (based on structural analogs with trifluoromethylphenyl and pyrrolidine-carboxamide motifs) . These influence solubility and membrane permeability.

- Lipophilicity (XlogP) : Predicted XlogP ≈ 3.3 (similar to Tetflupyrolimet derivatives), suggesting moderate hydrophobicity conducive to blood-brain barrier penetration .

- Topological Polar Surface Area (TPSA) : Estimated TPSA ~49.4 Ų (from pyrrolidine-carboxamide and quinoline-oxygen moieties), correlating with passive diffusion efficiency .

- Rotatable Bonds : 3 rotatable bonds indicate conformational flexibility, which may affect binding kinetics to biological targets .

Q. What synthetic methodologies are commonly employed for preparing pyrrolidine-1-carboxamide derivatives with trifluoromethylphenyl groups?

- Methodological Answer : A two-step protocol is often utilized:

Carbamoyl Chloride Formation : React 2-(trifluoromethyl)aniline with triphosgene in anhydrous acetonitrile under inert conditions, using triethylamine as a base to generate the intermediate carbamoyl chloride .

Nucleophilic Substitution : Introduce the pyrrolidine moiety via dropwise addition to the reaction mixture, followed by overnight stirring. Purification via silica gel chromatography (ethyl acetate/petroleum ether) typically yields >85% purity .

Key Considerations : Use ice baths to control exothermic reactions and anhydrous solvents to prevent hydrolysis of intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of trifluoromethyl-containing pyrrolidine carboxamides?

- Methodological Answer :

- Solvent Selection : Anhydrous acetonitrile enhances carbamoyl chloride stability compared to THF or DCM .

- Stoichiometry : Maintain a 1:1 molar ratio of aniline to pyrrolidine derivatives to minimize side products (e.g., dimerization). Excess triethylamine (2–3 equiv.) ensures efficient HCl scavenging .

- Temperature Control : Stirring at 0–5°C during carbamoyl chloride formation reduces thermal degradation. Post-reaction warming to room temperature facilitates complete substitution .

- Purification : Gradient elution (1:10 to 1:5 ethyl acetate/petroleum ether) on silica gel resolves unreacted starting materials and byproducts .

Q. How do structural modifications in the quinoline moiety affect the compound's bioactivity, and what analytical techniques are critical for assessing these changes?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Quinoline Oxygen Position : Substitution at the 2-position (vs. 3- or 4-) enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets) .

- Trifluoromethylphenyl Group : The electron-withdrawing CF₃ group stabilizes hydrophobic interactions, as shown in analogs with improved IC₅₀ values .

- Analytical Techniques :

- X-ray Crystallography : Resolves conformational preferences (e.g., coplanarity of quinoline and pyrrolidine rings) .

- NMR Spectroscopy : ¹⁹F NMR tracks electronic effects of substituents on the trifluoromethyl group .

- Density Functional Theory (DFT) : Models steric and electronic contributions of substituents to binding affinity .

Q. How should researchers address contradictory data regarding the metabolic stability of trifluoromethylphenyl-pyrrolidine derivatives?

- Methodological Answer :

- In Vitro Assays : Compare hepatic microsomal stability across species (e.g., human vs. rodent) to identify species-specific metabolism .

- Isotopic Labeling : Use ¹⁴C-labeled compounds to track metabolic pathways and identify unstable regions (e.g., oxidative cleavage of pyrrolidine rings) .

- Computational ADME Tools : Apply software like Schrödinger’s QikProp to predict CYP450 interactions and prioritize derivatives with lower metabolic liability .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for pyrrolidine-carboxamides: How to troubleshoot?

- Methodological Answer :

- Purity of Starting Materials : Ensure aniline derivatives are >98% pure (HPLC) to avoid competing side reactions .

- Moisture Control : Use molecular sieves in anhydrous acetonitrile to prevent carbamoyl chloride hydrolysis, which reduces yields by 15–20% .

- Catalyst Traces : Filter reaction mixtures through celite to remove residual metal catalysts (e.g., from triphosgene synthesis), which can promote decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.